
1-Methyl-6-(4-nitrophenylazo)-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-6-(4-nitrophenylazo)-1,2,3,4-tetrahydroquinoline is a complex organic compound with the molecular formula C20H18N4O2. It is characterized by the presence of a tetrahydroquinoline core substituted with a methyl group and a nitrophenylazo group. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-6-(4-nitrophenylazo)-1,2,3,4-tetrahydroquinoline typically involves the azo coupling reaction between 1-methyl-1,2,3,4-tetrahydroquinoline and 4-nitrobenzenediazonium chloride. The reaction is carried out under acidic conditions, often using hydrochloric acid, to facilitate the formation of the diazonium salt and its subsequent coupling with the tetrahydroquinoline derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-6-(4-nitrophenylazo)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed:
Reduction of the nitro group: results in the formation of 1-Methyl-6-(4-aminophenylazo)-1,2,3,4-tetrahydroquinoline.
Reduction of the azo group: leads to the formation of 1-Methyl-6-(4-aminophenyl)-1,2,3,4-tetrahydroquinoline.
Scientific Research Applications
1-Methyl-6-(4-nitrophenylazo)-1,2,3,4-tetrahydroquinoline has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-6-(4-nitrophenylazo)-1,2,3,4-tetrahydroquinoline is primarily based on its ability to interact with biological molecules. The nitrophenylazo group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s molecular targets and pathways are still under investigation, but it is believed to affect cellular signaling pathways and enzyme activities.
Comparison with Similar Compounds
- 1-Methyl-6-(4-aminophenylazo)-1,2,3,4-tetrahydroquinoline
- 1-Methyl-6-(4-aminophenyl)-1,2,3,4-tetrahydroquinoline
- 1-Methyl-6-(4-nitrophenyl)-1,2,3,4-tetrahydroquinoline
Comparison: 1-Methyl-6-(4-nitrophenylazo)-1,2,3,4-tetrahydroquinoline is unique due to the presence of both nitro and azo functional groups, which confer distinct chemical reactivity and biological activity. In contrast, similar compounds with only one of these functional groups may exhibit different properties and applications.
Properties
CAS No. |
79579-23-0 |
|---|---|
Molecular Formula |
C16H16N4O2 |
Molecular Weight |
296.32 g/mol |
IUPAC Name |
(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-(4-nitrophenyl)diazene |
InChI |
InChI=1S/C16H16N4O2/c1-19-10-2-3-12-11-14(6-9-16(12)19)18-17-13-4-7-15(8-5-13)20(21)22/h4-9,11H,2-3,10H2,1H3 |
InChI Key |
JAMJMXOIUFLMNT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






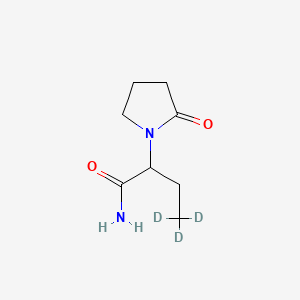
![5-(4-{[(3-chlorophenyl)methyl]amino}-2-{4-[2-(dimethylamino)ethyl]piperazin-1-yl}quinazolin-6-yl)-1-methylpyridin-2(1H)-one](/img/structure/B11939089.png)
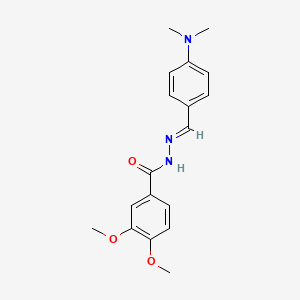

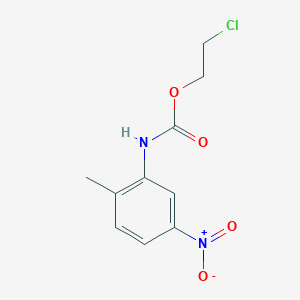

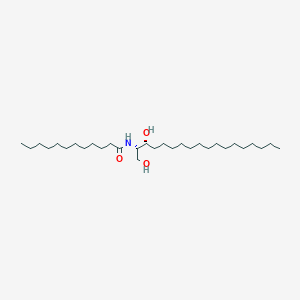
![8-N-[(2R)-3,3-dimethylbutan-2-yl]-2-N-[2-methoxy-4-(1-methylpyrazol-4-yl)phenyl]pyrido[3,4-d]pyrimidine-2,8-diamine](/img/structure/B11939136.png)
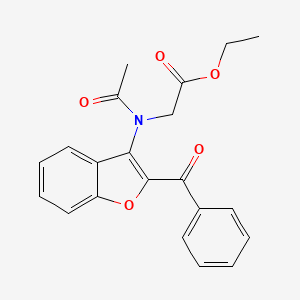
![Diethyl 7-(4-nitrobenzoyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate](/img/structure/B11939152.png)
